The Critical Role of Cefepime-d8 Sulfate in Advancing Antimicrobial Research: A Technical Guide
The Critical Role of Cefepime-d8 Sulfate in Advancing Antimicrobial Research: A Technical Guide
This guide provides an in-depth technical exploration of Cefepime-d8 Sulfate and its pivotal role in modern analytical research, particularly in the realms of pharmacokinetics (PK), therapeutic drug monitoring (TDM), and bioanalytical method development. As researchers and drug development professionals, the precision and reliability of our data are paramount. This document elucidates the scientific rationale and practical application of stable isotope-labeled internal standards, using Cefepime-d8 Sulfate as a prime exemplar.
Foundational Understanding: Cefepime and the Imperative for Precision
Cefepime is a fourth-generation cephalosporin antibiotic with broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death.[3][4] Cefepime's zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria, and it exhibits greater stability against many β-lactamase enzymes compared to earlier-generation cephalosporins.[3][5]
The clinical efficacy and safety of Cefepime are directly linked to its concentration in biological matrices.[6] However, significant inter-individual variability in its pharmacokinetic profile presents a challenge for standardized dosing.[6] This variability necessitates robust analytical methods for its quantification in plasma and other biological fluids, which is critical for TDM and for establishing bioequivalence in generic drug development.[7][8][9]
The "Gold Standard": Why Cefepime-d8 Sulfate is the Internal Standard of Choice
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[10] While structural analogs can be used, stable isotope-labeled (SIL) internal standards are widely recognized as the "gold standard".[11] Cefepime-d8 Sulfate is the deuterium-labeled form of Cefepime sulfate and serves as an ideal internal standard for the quantification of Cefepime.[12][13][14]
The core principle behind the superiority of a SIL-IS is that it is chemically and physically almost identical to the analyte of interest.[11][15] This near-identical nature ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variations in recovery.[10][15] The mass difference between Cefepime and Cefepime-d8 Sulfate allows for their distinct detection by the mass spectrometer, while their co-elution ensures that they experience the same analytical conditions.[10][16]
Core Application: Quantitative Bioanalysis of Cefepime via LC-MS/MS
The primary application of Cefepime-d8 Sulfate is as an internal standard in the development and validation of LC-MS/MS methods for the quantification of Cefepime in biological matrices such as plasma, serum, and urine. These methods are indispensable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[9][17]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical workflow for the quantification of Cefepime in human plasma using Cefepime-d8 Sulfate as an internal standard. This protocol is a synthesized representation based on established methodologies.[9][17]
3.1.1 Materials and Reagents
| Component | Specifications |
| Cefepime Reference Standard | >98% purity |
| Cefepime-d8 Sulfate | Isotopic purity >99%, Chemical purity >98% |
| Human Plasma (with anticoagulant) | Pooled, drug-free |
| Acetonitrile | LC-MS grade |
| Methanol | LC-MS grade |
| Formic Acid | >99% purity |
| Water | LC-MS grade |
3.1.2 Preparation of Stock and Working Solutions
-
Cefepime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefepime in methanol.
-
Cefepime-d8 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefepime-d8 Sulfate in methanol.[17]
-
Working Solutions: Prepare serial dilutions of the Cefepime stock solution in methanol to create calibration standards and quality control (QC) samples.[17] Prepare a working solution of Cefepime-d8 Sulfate in methanol at an appropriate concentration.
3.1.3 Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (calibrators, QCs, and unknown samples) into microcentrifuge tubes.
-
Add 20 µL of the Cefepime-d8 Sulfate working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitating agent) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Caption: Bioanalytical workflow for Cefepime quantification.
3.1.4 LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[17] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Cefepime and Cefepime-d8 Sulfate |
| Flow Rate | 0.25 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Cefepime: Precursor ion > Product ion; Cefepime-d8 Sulfate: Precursor ion > Product ion |
3.1.5 Data Analysis Quantification is achieved by calculating the peak area ratio of Cefepime to Cefepime-d8 Sulfate. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of Cefepime in the QC and unknown samples are then determined from this curve.
Method Validation: Ensuring Data Integrity and Regulatory Compliance
A robust bioanalytical method is not complete without rigorous validation to ensure its reliability and reproducibility.[18] The validation process should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21]
Caption: Core parameters for bioanalytical method validation.
Key Validation Parameters and Acceptance Criteria
| Parameter | Objective | General Acceptance Criteria (FDA/EMA) |
| Selectivity | Ensure no interference from endogenous or exogenous components at the retention times of Cefepime and Cefepime-d8 Sulfate.[22] | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the degree of scatter. Assessed at multiple QC levels (LOD, LQC, MQC, HQC). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Recovery | Assess the efficiency of the extraction process for both the analyte and the IS.[22] | Should be consistent, precise, and reproducible. |
| Matrix Effect | Evaluate the influence of matrix components on the ionization of the analyte and IS.[22] | The CV of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Stability | Evaluate the stability of Cefepime in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).[17][23][24] | Mean concentration should be within ±15% of the nominal concentration. |
Note on Cefepime Stability: Cefepime is known to be susceptible to degradation, particularly at elevated temperatures and in certain pH conditions.[23][24][25][26][27][28] Therefore, a thorough investigation of its stability is a critical component of method validation.
Broader Research Implications
Beyond standard pharmacokinetic analysis, the use of Cefepime-d8 Sulfate in validated analytical methods supports a range of research endeavors:
-
Therapeutic Drug Monitoring (TDM): Personalized dosing regimens to optimize efficacy and minimize toxicity, especially in critically ill patients or those with renal impairment.[7][8][29][30][31]
-
Drug-Drug Interaction Studies: Accurately assessing the impact of co-administered drugs on Cefepime's pharmacokinetics.
-
Special Population Pharmacokinetics: Characterizing the pharmacokinetics of Cefepime in pediatric, geriatric, or obese populations.[32][33]
-
Antimicrobial Resistance Research: Investigating the relationship between Cefepime exposure and the emergence of resistant bacterial strains.[3]
-
Formulation Development: Comparing the bioavailability and bioequivalence of new Cefepime formulations.
Conclusion
Cefepime-d8 Sulfate is an indispensable tool for researchers in the pharmaceutical sciences. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable, and reproducible data. This technical guide has provided a comprehensive overview of its use, from the fundamental principles to a detailed experimental protocol and the critical aspects of method validation according to regulatory standards. By employing such rigorous analytical methodologies, the scientific community can continue to advance our understanding of Cefepime and optimize its use in clinical practice.
References
- Cefepime: a reappraisal in an era of increasing antimicrobial resistance. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2633657/]
- Essential FDA Guidelines for Bioanalytical Method Validation. [URL: https://resolvemass.
- Cefepime - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK542252/]
- What is the mechanism of Cefepime hydrochloride? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-cefepime-hydrochloride]
- Cefepime and New Cefepime/Beta-Lactamase Inhibitor Combination for the Treatment of Gram-Negative Bacteria: Chemical Structure and Mechanism of Action, Microbiological Target, Clinical Use and PK/PD Characteristics. [URL: https://www.mdpi.com/2079-6382/13/2/155]
- How Does Cefepime Work? Mechanism of Action Explained in Plain English - Medfinder. [URL: https://medfinder.com/drug/cefepime/how-it-works]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [URL: https://www.ema.europa.
- Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. [URL: https://pubmed.ncbi.nlm.nih.gov/12662919/]
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [URL: https://www.measurement.govt.nz/assets/Uploads/resource-files/tech-guides/use-of-stable-isotope-internal-standards-for-trace-organic-analysis.pdf]
- Cefepime-d8 sulfate | Stable Isotope - MedchemExpress.com. [URL: https://www.medchemexpress.
- Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9024227/]
- Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation. [URL: https://journals.asm.org/doi/10.1128/aac.01011-19]
- Stability and Antibacterial Activity of Cefepime during Continuous Infusion. [URL: https://www.researchgate.net/publication/221882413_Stability_and_Antibacterial_Activity_of_Cefepime_during_Continuous_Infusion]
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [URL: https://pubmed.ncbi.nlm.nih.gov/30580133/]
- Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units. [URL: https://www.semanticscholar.org/paper/Stability-and-compatibility-study-of-cefepime-in-Servais-Tulkens/e56277908b98150c411831836102298e3b39d10e]
- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem. [URL: https://www.benchchem.
- M10 Bioanalytical Method Validation and Study Sample Analysis. [URL: https://www.fda.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658005/]
- The Stability Study of Cefepime Hydrochloride in Various Drug Combinations. [URL: https://www.mdpi.com/1424-8247/16/2/306]
- Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing. [URL: https://pubmed.ncbi.nlm.nih.gov/35465521/]
- Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. [URL: https://pubmed.ncbi.nlm.nih.gov/19484918/]
- Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. [URL: https://www.waters.com/waters/library.htm?cid=511436&lid=135111108]
- Cefepime-d8 sulfate | Stable Isotope - MedchemExpress.com (Spanish). [URL: https://www.medchemexpress.
- Clinical Pharmacokinetics and Pharmacodynamics of Cefepime. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6399320/]
- (PDF) Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing. [URL: https://www.researchgate.net/publication/359556317_Therapeutic_drug_monitoring_of_cefepime_in_a_non-critically_ill_population_retrospective_assessment_and_potential_role_for_model-based_dosing]
- Liquid Chromatography Tandem Mass Spectrometry Assays For Therapeutic Drug Monitoring Of Cefepime. [URL: https://jab-journal.com/articles/10.36076/jab.2021.4.2.001]
- Use of therapeutic drug monitoring to characterize cefepime-related neurotoxicity. [URL: https://pubmed.ncbi.nlm.nih.gov/36056588/]
- Cefepime clinical pharmacokinetics. [URL: https://pubmed.ncbi.nlm.nih.gov/8041232/]
- Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings - Benchchem. [URL: https://www.benchchem.
- Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6811425/]
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. [URL: https://dmpk.wuxiapptec.com/internal-standards-in-lc-ms-bioanalysis-which-when-and-how/]
- Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. [URL: https://www.japsonline.com/admin/php/uploads/3604_pdf.pdf]
- AN 205: Determination of Cefepime and Cefepime-Related Substances Using HPLC with UV Detection. [URL: https://www.labrulez.com/documents/AN-205-Determination-of-Cefepime-and-Cefepime-Related-Substances-Using-HPLC-with-UV-Detection]
- Cefepime, a fourth-generation cephalosporin, in complex with manganese, inhibits proteasome activity and induces the apoptosis of human breast cancer cells. [URL: https://pubmed.ncbi.nlm.nih.gov/26239216/]
- Degradation profile of cefepime hydrochloride at three different temperatures. [URL: https://www.researchgate.
- Pharmacokinetics of cefepime after single and multiple intravenous administrations in healthy subjects. [URL: https://pubmed.ncbi.nlm.nih.gov/1622165/]
- Cefepime Injection in GALAXY Container for intravenous use. [URL: https://www.accessdata.fda.
- Cefepime-d8 Sulfate | CAS No. 131857-33-5 | Clearsynth. [URL: https://www.clearsynth.
Sources
- 1. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cefepime and New Cefepime/Beta-Lactamase Inhibitor Combination for the Treatment of Gram-Negative Bacteria: Chemical Structure and Mechanism of Action, Microbiological Target, Clinical Use and PK/PD Characteristics [mdpi.com]
- 3. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 5. medfinder.com [medfinder.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of cefepime in a non-critically ill population: retrospective assessment and potential role for model-based dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. clearsynth.com [clearsynth.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. bioszeparacio.hu [bioszeparacio.hu]
- 17. journals.asm.org [journals.asm.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. bioanalysisforum.jp [bioanalysisforum.jp]
- 20. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 31. Use of therapeutic drug monitoring to characterize cefepime-related neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 33. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
